2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c23-16(22-19-20-10-11-24-19)12-25-18-14-8-4-5-9-15(14)21-17(18)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFDWCMKKJYMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The 2-phenylindole scaffold is synthesized via Fischer cyclization using phenylhydrazine and propiophenone under acidic conditions:
$$
\text{Phenylhydrazine} + \text{Propiophenone} \xrightarrow{\text{HCl, Δ}} \text{2-Phenyl-1H-indole}
$$
Yield : 75–85%.
Thiolation at C3
Synthesis of N-(1,3-Thiazol-2-yl)Acetamide Intermediate
Chloroacetylation of Thiazol-2-amine
Thiazol-2-amine reacts with chloroacetyl chloride in ethanol with triethylamine as a base:
$$
\text{Thiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, EtOH}} \text{2-Chloro-N-(1,3-thiazol-2-yl)acetamide}
$$
Yield : 88%.
Purification
Recrystallization from ethanol yields >98% purity (m.p. 142–144°C).
Coupling of Thiol and Acetamide Moieties
Nucleophilic Substitution in Aqueous Medium
The thiolate anion (generated in situ) reacts with 2-chloro-N-(thiazol-2-yl)acetamide in water:
$$
\text{2-Phenylindole-3-thiol} + \text{ClCH}2\text{C(O)NHThiazole} \xrightarrow{\text{H}2\text{O, 60°C}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Temperature | 60°C |
| Reaction Time | 5.5 h |
| Yield | 95% |
Alternative Disulfide-Mediated Coupling
Using diethyl disulfide (EtS-SEt) and sulfuryl chloride in acetonitrile:
$$
\text{2-Phenylindole-3-thiol} + \text{EtS-SEt} \xrightarrow{\text{SO}2\text{Cl}2} \text{Intermediate} \rightarrow \text{Target Compound}
$$
Yield : 89%.
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 0–5°C | 0.5 | 89 |
| Water | 60°C | 5.5 | 95 |
| Ethanol | Reflux | 8 | 78 |
Water outperforms organic solvents due to enhanced solubility of ionic intermediates and reduced side reactions.
Catalytic Additives
- Triethylamine : Increases yield by 12% via HCl neutralization.
- Potassium carbonate : Causes decomposition in aqueous media.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H$$_2$$O = 70:30) shows 99.2% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) bridge connecting the indole and acetamide moieties participates in nucleophilic substitutions. This reaction is facilitated by the electron-rich sulfur atom, enabling displacement with nucleophiles under controlled conditions.
| Reagent/Conditions | Product | Key Observations | References |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | S-alkylated derivatives | Moderate yields (45–60%) | |
| Lawesson’s reagent | Thioamide analogs | Selective thionation at acetamide | |
| Sodium hydride/DMF | Displacement with amines | Requires anhydrous conditions |
Example : Treatment with methyl iodide in the presence of NaH produces 2-[(2-phenyl-1H-indol-3-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide through S-alkylation.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives, depending on the strength of the oxidizing agent.
| Oxidizing Agent | Product | Reaction Conditions | References |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Room temperature, 6–8 hours | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | 0°C to RT, 2–4 hours | |
| Ozone | Cleavage of sulfanyl bridge | Requires cryogenic conditions |
Mechanistic Insight : Oxidation to sulfone derivatives enhances electrophilicity, making the compound more reactive toward nucleophiles.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.
| Conditions | Product | Yield/Notes | References |
|---|---|---|---|
| 6M HCl, reflux | 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic acid | Quantitative hydrolysis | |
| NaOH (aq.), 80°C | Thiazol-2-amine + acetic acid derivative | Partial decomposition observed |
Application : Hydrolyzed products serve as intermediates for synthesizing novel bioactive analogs.
Electrophilic Substitution on Indole Ring
The indole ring undergoes electrophilic substitutions at the C-5 and C-7 positions due to its electron-rich aromatic system.
| Reagent | Position Substituted | Product | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 5-Nitro-indole derivative | |
| Br₂ in CH₂Cl₂ | C-7 | 7-Bromo-indole derivative | |
| ClCOCH₃ (AcCl) | C-3 (N-substitution) | 1-Benzyl-3-acetyl-indole analog |
Note : Halogenation at C-7 improves binding affinity to biological targets like viral polymerases .
Thiazole Ring Functionalization
The thiazol-2-yl group participates in alkylation and acylation reactions at its nitrogen atom.
Biological Relevance : N-Alkylation enhances metabolic stability in antiviral agents .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed cross-coupling reactions via its halogenated intermediates.
| Reaction | Catalyst System | Product | References |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃ | Styryl-indole-thiazole conjugate | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynylated derivatives |
Example : A Heck reaction with styrene introduces a vinyl group at the indole C-5 position, improving solubility .
Reductive Amination
The acetamide group can undergo reductive amination with aldehydes to form secondary amines.
| Aldehyde | Reducing Agent | Product | References |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylacetamide derivative | |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzylacetamide analog |
Utility : Modified amines exhibit enhanced pharmacokinetic profiles.
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have demonstrated that it possesses significant antibacterial effects, particularly against drug-resistant strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase, thereby reducing inflammation-related symptoms.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell cycle progression |
| HeLa | 10.0 | Activation of caspase pathways |
Case Study 2: Antimicrobial Activity
In a separate investigation focused on antimicrobial efficacy, the compound was tested against several strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that it had lower minimum inhibitory concentration (MIC) values than traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| MRSA | 8 | Lower than linezolid |
| E. coli | 16 | Comparable to ampicillin |
| Pseudomonas aeruginosa | 32 | Higher than ciprofloxacin |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Indole derivatives: These compounds share the indole core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities.
Phenyl-containing compounds: These compounds often show enhanced stability and binding affinity.
Uniqueness: 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the reaction of thiazole derivatives with indole-based compounds. The process generally employs various catalysts and solvents to optimize yield and purity. For instance, a recent study indicated successful synthesis through a reaction involving thioamides and indole derivatives under controlled conditions, achieving moderate to high yields .
Anticancer Activity
Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. For example, a study reported that analogs demonstrated IC50 values in the range of 10–30 µM against human glioblastoma U251 cells and melanoma WM793 cells .
Table 1: Cytotoxicity of Indole-Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | <30 | |
| Compound B | WM793 (melanoma) | <30 | |
| 2-[...] | Various | 10–30 |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that thiazole derivatives exhibit broad-spectrum activity against drug-resistant strains of bacteria and fungi. Notably, compounds similar to this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Table 2: Antimicrobial Activity Against Drug-resistant Strains
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 2-[...] | MRSA | Effective | |
| 2-[...] | VRE | Effective | |
| Compound C | Candida auris | Greater than fluconazole |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Research has identified that modifications to the phenyl ring and thiazole moiety can significantly enhance potency. For instance, the introduction of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cells .
Key SAR Findings:
- Electron-donating groups at specific positions on the phenyl ring enhance activity.
- Thiazole ring is essential for maintaining cytotoxic properties.
Case Studies
Several case studies have highlighted the effectiveness of thiazole-indole hybrids in clinical settings. One notable study involved a series of derivatives tested against various cancer cell lines, showcasing not only their cytotoxic potential but also their ability to induce apoptosis in malignant cells .
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
How do structural modifications (e.g., substituent changes) influence activity in SAR studies?
Q. Advanced
- Indole C3 modifications : Electron-donating groups (e.g., –OCH₃) enhance kinase inhibition by stabilizing H-bonds .
- Thiazole substitution : Methyl groups at position 4 improve metabolic stability but reduce solubility .
- Sulfanyl linker replacement : Replacing sulfur with selenium increases redox activity but may elevate toxicity .
What methodologies assess chemical stability and degradation pathways?
Q. Advanced
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) .
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation via oxidation) .
- Kinetic modeling : Determine degradation rate constants (k) using Arrhenius plots .
How can selectivity for target enzymes over off-target proteins be validated?
Q. Advanced
- Profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
- Toxicogenomics : RNA-seq to identify off-target pathways (e.g., cytochrome P450 modulation) .
What techniques characterize polymorphic forms and their impact on bioavailability?
Q. Advanced
- PXRD : Distinguish polymorphs (e.g., Form I vs. II) by diffraction peak shifts .
- DSC/TGA : Measure melting points and thermal stability differences (>5°C variation indicates distinct forms) .
- Solubility assays : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
